1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis-

Beschreibung

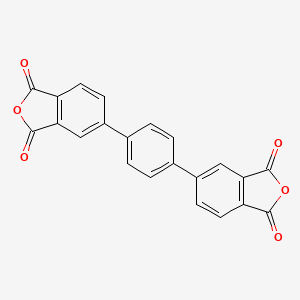

1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- (CAS 2421-28-5), also known as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BPDA), is a high-purity aromatic dianhydride with a molecular weight of 322.2253 . Its structure features two isobenzofuran-1,3-dione moieties linked via a rigid 1,4-phenylene group, contributing to its thermal stability and utility in synthesizing advanced polyimides. BPDA is widely used as a monomer in high-performance polymers due to its ability to form thermally stable, mechanically robust materials. For instance, polyetherimides derived from BPDA exhibit inherent viscosities of 0.84 dL/g, indicating high molecular weight and suitability for applications requiring solvent resistance and thermal endurance .

Eigenschaften

IUPAC Name |

5-[4-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10O6/c23-19-15-7-5-13(9-17(15)21(25)27-19)11-1-2-12(4-3-11)14-6-8-16-18(10-14)22(26)28-20(16)24/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCKIFUUJXNFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)C(=O)OC3=O)C4=CC5=C(C=C4)C(=O)OC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555010 | |

| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106070-55-7 | |

| Record name | 5,5'-(1,4-Phenylene)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with terephthalic acid under specific conditions. The reaction typically requires a solvent such as acetic anhydride and a catalyst like sulfuric acid. The mixture is heated to a temperature range of 150-200°C for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- often involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- has a wide range of applications in scientific research:

Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, including polyimides and polymacrocycles.

Materials Science: The compound’s unique structure makes it valuable in the development of high-performance materials.

Drug Discovery: Derivatives of this compound have shown promising antimicrobial and antimalarial activities.

Catalysis: It serves as a building block for synthesizing functional materials used in catalysis.

Wirkmechanismus

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(1,4-phenylene)bis- involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials properties. For instance, its ability to form stable complexes with metal ions makes it useful in catalysis and materials science.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of BPDA and Analogous Dianhydrides

Note: Molecular weight for 4,4′-oxydiphthalic anhydride inferred from standard references, as explicit data is unavailable in provided evidence.

Impact of Substituents on Material Properties

- Rigidity vs. Flexibility : BPDA’s 1,4-phenylene group imparts rigidity, resulting in polyimides with high glass transition temperatures (>300°C) . In contrast, 4,4′-oxydiphthalic anhydride’s ether linkage introduces flexibility, making it suitable for adhesives and coatings .

- Solubility and Processability : Fluorinated derivatives like 6FDA exhibit superior solubility in polar aprotic solvents (e.g., N-methylpyrrolidone) due to the electron-withdrawing trifluoromethyl groups, enabling easier processing into films or fibers . BPDA-based polyimides, while less soluble, retain mechanical integrity under extreme conditions .

- Thermal and Chemical Stability : BPDA’s aromatic backbone ensures exceptional thermal stability, whereas 6FDA’s fluorinated structure enhances resistance to hydrolysis and oxidative degradation .

Research Findings and Data

Thermal Decomposition of Tetrazole Derivatives

This contrasts sharply with BPDA-derived polyimides, which typically degrade above 500°C, underscoring the superior thermal resilience imparted by dianhydride monomers .

Computational Insights

Density functional theory (DFT) studies on tetrazole-phenylene compounds reveal delocalized electron densities enhancing intermolecular interactions, a feature shared with BPDA-based systems . However, fluorinated analogs like 6FDA show reduced crystallinity due to steric effects, favoring amorphous morphologies in polymers .

Biologische Aktivität

1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- (CAS: 106070-55-7) is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activity of this compound based on available research findings and case studies.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the compound's safety profile:

-

Chronic Exposure Studies :

- In a study involving Fischer 344 rats over 105 weeks, various doses (0, 500, and 1000 mg/kg bw/day) were administered via diet. The results indicated no significant mortality or clinical differences between control and test groups; however, a reduced body weight gain was noted at the highest dose .

- A similar study on B6C3F1 mice revealed a dose-related inhibition of weight gain and increased incidences of lymphocytosis and chronic bile duct inflammation at higher doses (1717 mg/kg bw/day for females and 2340 mg/kg bw/day for males) .

- Subchronic Studies :

- Carcinogenicity :

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound. While specific cytotoxic levels were identified in preliminary studies, no significant increase in sister chromatid exchanges was observed across various concentrations .

Case Studies and Research Findings

Research has highlighted several specific cases where the biological activity of this compound was explored:

- Antioxidant Activity : Some studies suggest that derivatives of isobenzofurandione exhibit antioxidant properties which could be beneficial in mitigating oxidative stress in biological systems.

- Pharmacological Applications : Investigations into potential pharmaceutical applications have indicated that modifications of the isobenzofurandione structure could lead to compounds with enhanced therapeutic efficacy against various diseases.

Summary Table of Biological Effects

| Study Type | Species | Dose Range (mg/kg bw/day) | Key Findings |

|---|---|---|---|

| Chronic Study | Fischer 344 Rats | 0, 500, 1000 | No significant mortality; reduced body weight gain at high dose |

| Chronic Study | B6C3F1 Mice | 0, 3570, 7140 | Dose-related weight inhibition; lymphocytosis noted |

| Subchronic Study | B6C3F1 Mice | Up to 7140 | No adverse effects on body weight or histopathology |

| Carcinogenicity | Fischer 344 Rats & B6C3F1 Mice | Highest doses tested | Not carcinogenic at tested levels |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.